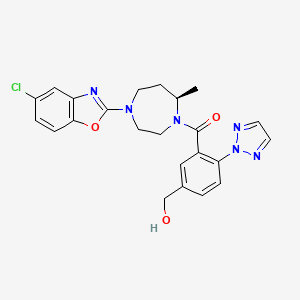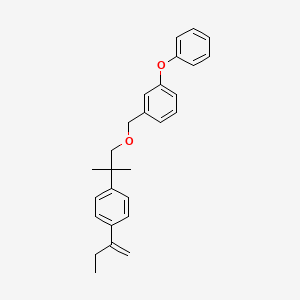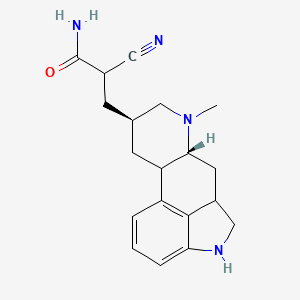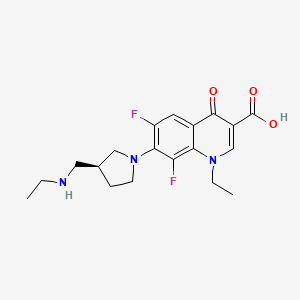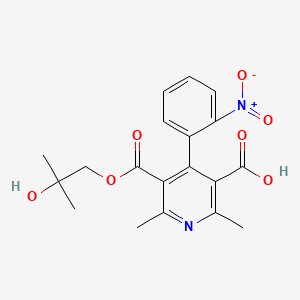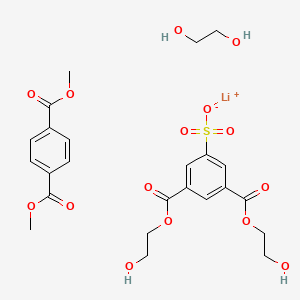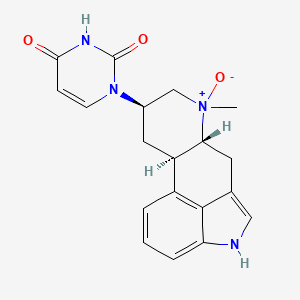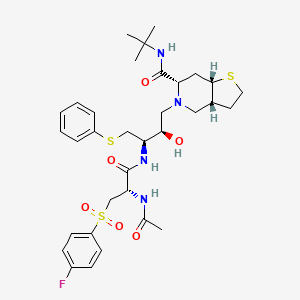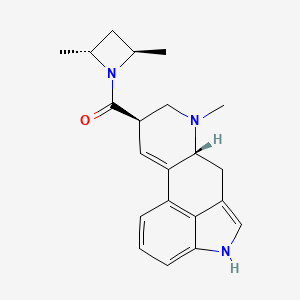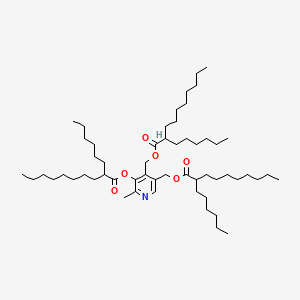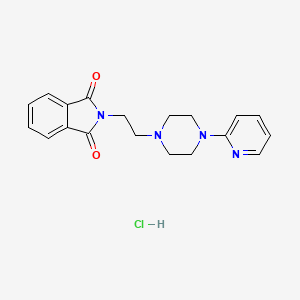
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of an isoindole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride typically involves multiple steps, including the formation of the isoindole core and the subsequent attachment of the piperazine and pyridyl groups. One common synthetic route involves the cyclization of an appropriate precursor to form the isoindole core, followed by the introduction of the piperazine and pyridyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can also enhance the reaction rates and yields. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles, such as amines or thiols, in polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of an enzyme by binding to its active site, thereby preventing the substrate from accessing the site.
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-(2-pyridyl)-1-piperazinyl)ethyl)-, hydrochloride can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core but may have different substituents, leading to variations in their chemical and biological properties.
Piperazine derivatives: Compounds containing the piperazine ring with different substituents can exhibit different pharmacological activities.
Pyridyl-substituted compounds: These compounds have the pyridyl group attached to different scaffolds, resulting in diverse applications.
The uniqueness of this compound lies in its combination of the isoindole, piperazine, and pyridyl moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
117992-70-8 |
|---|---|
Formule moléculaire |
C19H21ClN4O2 |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H20N4O2.ClH/c24-18-15-5-1-2-6-16(15)19(25)23(18)14-11-21-9-12-22(13-10-21)17-7-3-4-8-20-17;/h1-8H,9-14H2;1H |
Clé InChI |
LKSNETCGKVYKAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=N4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


